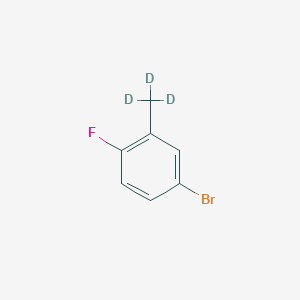

5-Bromo-2-fluorotoluene (Methyl D3)

Description

BenchChem offers high-quality 5-Bromo-2-fluorotoluene (Methyl D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluorotoluene (Methyl D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(trideuteriomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKYOKPNAXNAFU-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Halogenated Aromatic Compounds in Modern Organic Synthesis

Halogenated aromatic compounds are a class of organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring, such as a benzene (B151609) ring. iloencyclopaedia.org These compounds are fundamental building blocks in contemporary organic synthesis, serving as versatile intermediates for creating a wide array of more complex molecules. chemimpex.comnumberanalytics.com The presence of a halogen atom on the aromatic ring significantly influences the molecule's reactivity, providing a handle for various chemical transformations. wikipedia.org

One of the most common reactions involving halogenated aromatics is electrophilic aromatic substitution, where the halogen acts as a substituent that directs incoming electrophiles to specific positions on the ring. numberanalytics.commasterorganicchemistry.com While halogens are generally deactivating, meaning they slow down the reaction rate compared to unsubstituted benzene, they are ortho-, para-directing. masterorganicchemistry.com This directing effect is crucial for achieving regioselectivity in the synthesis of complex organic structures. masterorganicchemistry.com

Furthermore, the carbon-halogen bond can be readily transformed through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. evitachem.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. evitachem.com The ability to precisely introduce and then modify halogen substituents makes halogenated aromatic compounds indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnumberanalytics.comevitachem.com

Advanced Synthetic Strategies for 5 Bromo 2 Fluorotoluene Methyl D3

Stereoselective and Regioselective Deuterium (B1214612) Incorporation Methodologies at the Methyl Group

The introduction of deuterium at specific molecular sites is of great interest in medicinal chemistry for its potential to alter drug metabolism and efficacy. acs.orgnih.gov For 5-Bromo-2-fluorotoluene (B1266182) (Methyl D3), the primary challenge lies in the regioselective deuteration of the methyl group with high isotopic purity.

The synthesis of deuterated toluene (B28343) analogues can be approached through various methods, primarily involving hydrogen-deuterium (H-D) exchange reactions or by building the molecule from deuterated precursors.

One common method for deuteration is through H-D exchange reactions using a deuterium source like heavy water (D₂O) or deuterium gas (D₂), often facilitated by a catalyst. tn-sanso.co.jpresearchgate.net Flow synthesis methods using a platinum-on-alumina catalyst and D₂O under microwave irradiation have proven effective for achieving high deuteration ratios in aromatic compounds like toluene. tn-sanso.co.jp This method offers improved reaction efficiency and throughput compared to traditional batch processes. tn-sanso.co.jp Another approach involves transition metal-catalyzed C-H bond activation, which can selectively replace hydrogen with deuterium. nanalysis.com

For the specific deuteration of the methyl group, lateral lithiation of a substituted toluene derivative followed by quenching with a deuterated electrophile is a powerful strategy. This heteroatom-directed metalation can provide rapid and highly regioselective access to functionalized aromatic compounds. rsc.org Alternatively, benzylic bromination of the starting toluene derivative using N-bromosuccinimide (NBS) under radical conditions, followed by reduction with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), can install the trideuteromethyl group. youtube.com

A patent describes a stepwise method for producing toluene-d8 (B116792) where halogen-deuterium exchange on the benzene (B151609) ring is performed separately from the hydrogen-deuterium exchange on the methyl group, which is said to promote a more complete deuteration reaction. google.com

Ensuring high isotopic purity and the correct distribution of deuterium atoms is paramount in the synthesis of labeled compounds. nih.gov The goal for 5-Bromo-2-fluorotoluene (Methyl D3) is to achieve a near-100% incorporation of three deuterium atoms onto the methyl group (a CD₃ group) with minimal presence of partially deuterated (CD₂H, CDH₂) or non-deuterated (CH₃) species.

Several factors influence isotopic purity, including the choice of deuterium source, catalyst, and reaction conditions. Using highly enriched D₂O or other deuterated reagents is a fundamental requirement. princeton.edu In catalytic exchange reactions, the efficiency of the catalyst and the reaction time can be optimized to maximize deuterium incorporation. tn-sanso.co.jp Stepwise exchange reactions can sometimes yield higher deuteration ratios than a single exchange. tn-sanso.co.jp

The analysis of isotopic purity and distribution is typically performed using sophisticated analytical techniques. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. It can distinguish between molecules with different numbers of deuterium atoms based on their precise mass-to-charge ratio. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quantify the degree of deuteration by observing the disappearance of the proton signal from the methyl group. ²H (Deuterium) NMR can be used to confirm the location of the deuterium atoms. rsc.org

Raman Spectroscopy: This technique can also differentiate between C-H and C-D bonds due to the significant difference in their vibrational frequencies, providing another method for structural analysis. rsc.org

Controlling isotopologue impurities is vital, as their presence can affect the intended application, particularly in pharmaceutical contexts. acs.org Robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), are often developed and validated to ensure the quality control of deuterated products. acs.org

Table 1: Analytical Techniques for Isotopic Purity Analysis

| Technique | Principle of Detection | Information Provided | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. Deuterated compounds have a higher mass than their non-deuterated counterparts. | Isotopic enrichment, distribution of isotopologues (e.g., D1, D2, D3). | rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) | Detects nuclear spin transitions in a magnetic field. ¹H and ²H nuclei have different resonance frequencies. | Site of deuteration, relative percentage of isotopic purity by signal integration. | rsc.org |

| Raman Spectroscopy | Measures vibrational frequencies of chemical bonds. C-D bonds have a lower vibrational frequency than C-H bonds. | Confirmation of C-D bond formation and structural analysis. | rsc.org |

Controlled Bromination and Fluorination Techniques on the Aromatic Ring

The synthesis of 5-Bromo-2-fluorotoluene requires the precise placement of halogen atoms on the toluene ring. This is governed by the directing effects of the substituents already present on the ring and the choice of halogenating agents and catalysts.

In an electrophilic aromatic substitution reaction, the existing substituents on the benzene ring direct incoming electrophiles to specific positions. The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions. The fluorine atom (-F) is a deactivating group but is also an ortho, para-director.

To synthesize 5-Bromo-2-fluorotoluene, one might start with 2-fluorotoluene (B1218778). The fluorine at position 2 and the methyl group at position 1 will both direct an incoming electrophile (like Br⁺) to the positions ortho and para relative to them. The position para to the fluorine is position 5, and the position ortho to the methyl group is position 6. The position para to the methyl group is position 4. The desired 5-bromo isomer is formed by substitution at the position para to the fluorine atom. The directing effects must be carefully managed to maximize the yield of the desired isomer over other potential products like 4-bromo-2-fluorotoluene. Zeolites can be used to influence the regioselectivity of halogenation, often favoring the para isomer due to steric constraints within the zeolite pores. uncw.edu

Catalysts are often essential for activating the halogenating agent and controlling the reaction's selectivity.

Bromination: The electrophilic bromination of aromatic rings is typically catalyzed by a Lewis acid, such as ferric bromide (FeBr₃). rutgers.edujove.com The catalyst polarizes the bromine molecule (Br₂), making it a more potent electrophile that can be attacked by the electron-rich aromatic ring. jove.com For substrates of moderate activity, using reusable zeolites like NaY as a catalyst can lead to high yields and high selectivity for the para-bromo product. rsc.org Other catalytic systems for bromination include iodine bromide, which can be effective in acetic acid medium. ias.ac.in Rh(III)-catalyzed C-H bond activation represents a modern approach for achieving highly specific ortho bromination. organic-chemistry.org

Fluorination: Direct fluorination with fluorine gas (F₂) is highly reactive and difficult to control. Therefore, electrophilic fluorinating reagents are preferred. "Selectfluor" (F-TEDA-BF₄) is a popular and efficient reagent for selective electrophilic fluorination under relatively mild conditions. rsc.orgnih.gov The mechanism is believed to proceed via a single electron transfer (SET) from the aromatic substrate to the Selectfluor reagent. rsc.org The choice of solvent and reaction conditions can influence the outcome of fluorinations using Selectfluor. nih.gov

Table 2: Catalysts and Reagents for Aromatic Halogenation

| Halogenation | Reagent/Catalyst System | Key Features | Reference |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | Classic Lewis acid catalysis for electrophilic bromination. | rutgers.edujove.com |

| Bromination | Br₂ / Zeolite NaY | Reusable catalyst, high yield and selectivity for para products. | rsc.org |

| Bromination | N-Bromosuccinimide (NBS) / Mandelic Acid | Catalyzes highly regioselective bromination under aqueous conditions. | organic-chemistry.org |

| Fluorination | Selectfluor (F-TEDA-BF₄) | Efficient and popular electrophilic fluorinating agent, operates under mild conditions. | rsc.orgnih.gov |

Multi-Step Synthesis from Readily Available Precursors

A plausible multi-step synthesis for 5-Bromo-2-fluorotoluene (Methyl D3) would logically integrate the previously discussed methodologies. A likely route would start with a readily available precursor such as 2-fluorotoluene.

A potential synthetic pathway is as follows:

Bromination of 2-Fluorotoluene: 2-Fluorotoluene is treated with a brominating agent like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or a shape-selective zeolite catalyst to favor the formation of 5-bromo-2-fluorotoluene. rutgers.edursc.org The product would then be isolated and purified from other isomers.

Benzylic Bromination: The resulting 5-bromo-2-fluorotoluene is then subjected to a radical bromination at the benzylic position. sigmaaldrich.com This is commonly achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, which selectively brominates the methyl group to form 5-bromo-2-fluorobenzyl bromide.

Deuteride Reduction: The final step is the reduction of the benzyl (B1604629) bromide to the trideuteromethyl group. This is accomplished by reacting 5-bromo-2-fluorobenzyl bromide with a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄). This nucleophilic substitution replaces the bromine atom with a deuterium atom, and subsequent workup with D₂O ensures the complete formation of the -CD₃ group.

This sequence strategically places the halogen atoms on the ring first, followed by the modification of the methyl group. The reverse—deuterating toluene first and then attempting di-halogenation—could be more complex due to potential difficulties in controlling the regioselectivity of the halogenation steps on the deuterated analogue. Each step requires careful optimization and purification to achieve a high yield of the final desired product with high isotopic purity. youtube.com

Functional Group Interconversions and Aromatic Substitution Reactions

The synthesis of 5-Bromo-2-fluorotoluene (Methyl D3) often involves the strategic manipulation of functional groups and carefully controlled aromatic substitution reactions. A common approach begins with a suitable precursor, such as a substituted toluene derivative, which then undergoes a series of transformations to introduce the required bromine and fluorine atoms at the desired positions, along with the deuterated methyl group.

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the conversion of one functional group into another. acs.orgfiveable.meslideshare.net In the context of synthesizing 5-Bromo-2-fluorotoluene (Methyl D3), a key transformation is the introduction of the deuterated methyl group. This can be achieved through the reduction of a corresponding benzyl halide or the reaction of an organometallic reagent with a deuterated electrophile. For instance, a benzyl bromide derivative can be reduced using a deuterated reducing agent like lithium aluminum deuteride (LiAlD4) to yield the desired methyl-d3 group. imperial.ac.uk

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto an aromatic ring. mnstate.edu The directing effects of the substituents already present on the toluene ring play a critical role in determining the regioselectivity of subsequent reactions. In the case of a 2-fluorotoluene precursor, the fluorine atom and the methyl group are both ortho-, para-directing. mnstate.edu Therefore, direct bromination would likely lead to a mixture of isomers. To achieve the desired 5-bromo substitution pattern, more sophisticated strategies are often required, such as the use of blocking groups or starting from a precursor where the desired substitution pattern is already established. mnstate.edu

One possible synthetic route could involve the diazotization of an amino group, followed by a Sandmeyer-type reaction to introduce the bromine or fluorine atom. For example, starting from a suitably substituted aminotoluene, the amino group can be converted to a diazonium salt, which can then be reacted with a copper(I) halide to introduce the corresponding halogen.

| Reaction Type | Reagents and Conditions | Purpose in Synthesis |

| Reduction of Benzyl Halide | LiAlD4, Et2O | Introduction of the methyl-d3 group |

| Electrophilic Bromination | Br2, FeBr3 | Introduction of a bromine atom to the aromatic ring (regioselectivity is key) |

| Diazotization | NaNO2, H2SO4 | Conversion of an amino group to a diazonium salt for further functionalization |

| Sandmeyer Reaction | CuBr or CuF | Introduction of bromine or fluorine via a diazonium salt intermediate |

Cross-Coupling Strategies in Precursor Elaboration

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comwhiterose.ac.ukyoutube.com These reactions offer a powerful means to assemble complex molecules from simpler, readily available building blocks. In the synthesis of precursors to 5-Bromo-2-fluorotoluene (Methyl D3), cross-coupling strategies are particularly valuable. chemimpex.cominnospk.com

The Suzuki-Miyaura coupling reaction, for instance, involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. mdpi.comnih.govmdpi.comresearchgate.net This reaction could be employed to couple a boronic acid derivative of a deuterated toluene with a bromofluoroarene, or vice versa, to construct the core aromatic structure. mdpi.comnih.govgoogle.com The versatility of the Suzuki reaction allows for a wide range of functional groups to be tolerated, making it a robust method for late-stage functionalization. mdpi.comnih.gov

The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide with an alkene. numberanalytics.comnumberanalytics.comwikipedia.orgorganic-chemistry.org While perhaps less direct for this specific target, it could be used to elaborate a precursor containing a vinyl group. acs.org

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, could also be envisioned in a synthetic route. soton.ac.ukresearchgate.netresearchgate.net For example, a precursor containing an alkyne could be coupled with a bromo-fluoro-iodobenzene derivative. The resulting alkyne could then be reduced to the corresponding deuterated ethyl group, followed by further transformations.

The choice of catalyst, ligands, base, and solvent is critical for the success of these cross-coupling reactions, and optimization is often necessary to achieve high yields and selectivity. uzh.chresearchgate.net The use of highly active palladium catalysts, sometimes at parts-per-million (ppm) levels, has made these reactions more efficient and sustainable. youtube.com

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide | Pd(PPh3)4, K2CO3 | C-C |

| Heck Reaction | Alkene + Unsaturated Halide | Pd(OAc)2, PPh3, Et3N | C-C |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd(PPh3)4, CuI, Et3N | C-C (sp-sp2) |

| Negishi Coupling | Organozinc Compound + Organohalide | Pd(PPh3)4 | C-C |

| Stille Coupling | Organotin Compound + Organohalide | Pd(PPh3)4 | C-C |

The strategic application of these advanced synthetic methods allows for the efficient and controlled synthesis of complex, isotopically labeled molecules like 5-Bromo-2-fluorotoluene (Methyl D3), which are invaluable for scientific research.

Elucidation of Reaction Mechanisms in Transformations Involving 5-Bromo-2-fluorotoluene (Methyl D3)

The substitution of protium (B1232500) with deuterium in the methyl group of 5-bromo-2-fluorotoluene does not significantly alter its fundamental electronic properties but provides a critical tool for mechanistic elucidation.

The kinetic isotope effect (KIE) is a primary tool for determining whether a C-H (or C-D) bond is cleaved in the rate-determining step of a reaction. In the context of 5-Bromo-2-fluorotoluene (Methyl D3), the KIE is particularly relevant for distinguishing between different catalytic cycles.

For typical transition metal-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions, the primary mechanism involves the activation of the Carbon-Bromine (C-Br) bond. The catalytic cycle is generally understood to proceed via oxidative addition of the aryl halide to a low-valent metal center, followed by transmetalation and reductive elimination. In this mechanistic manifold, the C-D bonds of the deuterated methyl group are not broken during the rate-determining step. Consequently, a primary kinetic isotope effect is not observed (kH/kD ≈ 1). Research on Suzuki-Miyaura reactions of aryl halides confirms that the key steps involve the C-Br bond, and isotopic substitution at remote positions, like the methyl group, does not influence the reaction rate. nih.gov

In contrast, if the reaction were to proceed through a pathway involving direct C-H activation of the methyl group, a significant primary kinetic isotope effect would be expected (typically kH/kD > 2). The absence of an observed KIE in standard cross-coupling reactions provides strong evidence against a mechanism involving the cleavage of a C-D bond in the methyl group as the rate-limiting step.

Table 1: Expected Kinetic Isotope Effect (KIE) for Different Mechanistic Pathways

| Reaction Pathway | Rate-Determining Step | Expected KIE (kH/kD) at Methyl Group |

|---|---|---|

| Suzuki-Miyaura Coupling | Oxidative Addition at C-Br | ~1 (No significant KIE) |

| Heck Reaction | Oxidative Addition at C-Br | ~1 (No significant KIE) |

The identification of transient intermediates is crucial for constructing a complete mechanistic picture. In palladium-catalyzed cross-coupling reactions, several key intermediates are proposed. While specific intermediates for 5-Bromo-2-fluorotoluene (Methyl D3) are not extensively detailed in the literature, the general mechanism for related aryl halides is well-established.

For the Suzuki-Miyaura reaction, the catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, such as Pd(PPh₃)₂, to form a square planar arylpalladium(II) halide intermediate, [ArPd(L)₂Br]. Subsequent reaction with a base-activated organoboron species (transmetalation) leads to a diarylpalladium(II) complex, [ArPd(L)₂Ar']. This species then undergoes reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov Low-temperature NMR studies on related fluorinated aryl systems have helped characterize such intermediates, including rare palladium-fluorido species that can participate in the transmetalation step. chemistryviews.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states and reaction coordinates of complex catalytic cycles. acs.org For the Suzuki-Miyaura reaction of an aryl bromide, calculations show that the oxidative addition step proceeds through a three-centered transition state involving the palladium, the ipso-carbon, and the bromine atom. researchgate.net

Catalytic Reactions Employing 5-Bromo-2-fluorotoluene (Methyl D3) as a Substrate or Reagent

The deuterated compound serves as an excellent substrate for a variety of catalytic reactions, where its reactivity mirrors that of its protium counterpart, allowing for the synthesis of isotopically labeled molecules.

5-Bromo-2-fluorotoluene (Methyl D3) is a valuable substrate in transition metal-catalyzed cross-coupling reactions for the synthesis of complex aromatic structures.

In Suzuki-Miyaura couplings , the compound acts as an electrophilic partner to couple with various arylboronic acids. The reaction is efficiently catalyzed by palladium complexes. The ortho-fluorine atom is noted to play a role in accelerating the transmetalation step, a key part of the catalytic cycle. Studies have shown that deuterated analogs like 5-Bromo-2-fluorotoluene (Methyl D3) exhibit identical reactivity to the non-deuterated version, which is crucial as it ensures the isotopic label is preserved in the final product. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling of 5-Bromo-2-fluorotoluene (Methyl D3)

| Catalyst System | Base | Solvent | Temperature | Yield | Citation |

|---|

In the Heck reaction , aryl halides are coupled with alkenes. 5-Bromo-2-fluorotoluene and its deuterated form can be successfully coupled with various olefins using a palladium catalyst. Deuterium labeling studies in related Heck reactions have been instrumental in understanding the stereochemical outcomes and confirming that the mechanism proceeds via syn-carbopalladation followed by syn-β-hydride elimination. acs.org The use of the (Methyl D3) labeled substrate would similarly confirm that the methyl group does not participate in any β-hydride elimination processes.

While transition metal catalysis dominates the reactions of aryl halides, the field of organocatalysis offers complementary, metal-free alternatives. Although specific organocatalytic reactions employing 5-Bromo-2-fluorotoluene (Methyl D3) are not widely reported, related transformations of aryl halides suggest potential pathways.

Direct C-H arylation reactions can be achieved using organocatalysts such as 1,10-phenanthroline (B135089) in the presence of a strong base like potassium tert-butoxide. nih.gov The proposed mechanism often involves a single-electron transfer (SET) process, generating radical intermediates. nih.gov In such a reaction, 5-bromo-2-fluorotoluene could potentially couple with other arenes. A deuterium labeling study using the (Methyl D3) analog would be insightful to probe for any side reactions involving hydrogen atom transfer (HAT) from the benzylic position, which could be initiated by radical species in the reaction mixture.

C-H Functionalization Strategies at the Benzylic and Aromatic Positions

Site-Selective C-H Activation and Derivatization

Benzylic Position: The benzylic C-H bonds of the methyl group are susceptible to radical-mediated functionalization. A common example is the benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). This reaction proceeds via a free radical chain mechanism. The stability of the resulting benzyl radical, which is resonance-stabilized by the aromatic ring, is a key driving force for the selectivity at this position.

While specific studies on 5-bromo-2-fluorotoluene are scarce, the general mechanism for benzylic bromination of substituted toluenes is well-established. For 5-bromo-2-fluorotoluene, this would involve the formation of a 5-bromo-2-fluorobenzyl radical. The substitution pattern on the aromatic ring can influence the rate of this reaction through inductive and resonance effects.

Aromatic Positions: Directing group-assisted C-H activation is a powerful strategy for achieving site-selectivity in the functionalization of aromatic rings. In 5-bromo-2-fluorotoluene, the existing substituents could potentially direct further functionalization. However, without a strong directing group, achieving high selectivity among the available aromatic C-H bonds is challenging. Palladium-catalyzed C-H arylation, for instance, often relies on a directing group to favor a specific ortho-position. The fluorine and bromine atoms themselves are not typically employed as strong directing groups for C-H activation in the same manner as, for example, a pyridine (B92270) or amide group.

The electronic nature of the substituents would predict that electrophilic aromatic substitution would be disfavored due to the deactivating nature of the halogens. However, under transition metal-catalyzed conditions, the outcome is dictated by the formation of a metallacyclic intermediate, and the regioselectivity can be controlled by the catalyst and ligands.

Exploring Remote C-H Functionalization

Remote C-H functionalization involves the activation of a C-H bond that is not in immediate proximity to a directing group. These strategies often employ a "U-shaped" template or a radical translocation process to reach distant C-H bonds.

For a molecule like 5-bromo-2-fluorotoluene, a hypothetical remote C-H functionalization could be envisioned by introducing a directing group at a specific position. This directing group would then orchestrate the activation of a remote C-H bond on the aromatic ring. For instance, a directing group attached to the methyl group could potentially direct functionalization to the C4 or C6 positions of the aromatic ring.

The mechanism for such a transformation would likely involve the formation of a large metallacyclic intermediate that brings the catalytic center into close proximity with the targeted remote C-H bond. Alternatively, a radical-generating group could be installed, which, upon activation, would abstract a hydrogen atom from a remote position via an intramolecular 1,n-hydrogen atom transfer (HAT), followed by functionalization at the resulting radical center.

Currently, there are no specific published examples of remote C-H functionalization being applied to 5-bromo-2-fluorotoluene. The development of such a strategy would require careful design of a suitable directing group and catalytic system to overcome the inherent reactivity of the other C-H bonds in the molecule.

Data on the C-H Functionalization of 5-Bromo-2-fluorotoluene (Methyl D3):

Specific experimental data on the kinetic isotope effect (KIE) for the C-H functionalization of 5-bromo-2-fluorotoluene (Methyl D3) is not available in the reviewed literature. However, studies on the benzylic halogenation of deuterated toluenes have shown significant primary KIEs, indicating that the C-H bond cleavage is the rate-determining step in the reaction. By analogy, it is expected that the benzylic bromination of 5-bromo-2-fluorotoluene (Methyl D3) would exhibit a significant KIE. This would be a valuable tool for detailed mechanistic investigations, should such studies be undertaken.

The table below summarizes the types of C-H functionalization and the general mechanistic principles applicable to 5-Bromo-2-fluorotoluene, based on established chemical knowledge.

| Functionalization Type | Position | Reagents/Catalysts (General) | Mechanistic Principle |

| Benzylic Bromination | Methyl Group | N-Bromosuccinimide (NBS), Radical Initiator | Free radical chain reaction, formation of a resonance-stabilized benzyl radical. |

| Aromatic C-H Arylation | Aromatic Ring | Palladium Catalyst, Ligand, Aryl Halide | Directing group-assisted cyclometalation or concerted metalation-deprotonation. |

| Remote C-H Functionalization | Aromatic Ring | Directing Group, Transition Metal Catalyst | Formation of a large metallacyclic intermediate or radical translocation. |

The Research Landscape of 5 Bromo 2 Fluorotoluene Methyl D3

5-Bromo-2-fluorotoluene (B1266182) (Methyl D3) combines the features of a halogenated aromatic compound with the benefits of deuterium (B1214612) labeling. Its non-deuterated counterpart, 5-bromo-2-fluorotoluene, is a known intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. chemimpex.comevitachem.com It has been used in the preparation of compounds like 5-bromo-2-fluorobenzyl bromide and 3-(4-fluoro-3-methylphenyl)acrylamide. sigmaaldrich.com The presence of both bromine and fluorine provides multiple sites for synthetic modification.

The introduction of a deuterated methyl group (CD₃) in 5-Bromo-2-fluorotoluene (Methyl D3) makes it a valuable tool for research. This specific labeling allows scientists to investigate reactions involving the methyl group, such as oxidation or other transformations that occur at this position. By using this deuterated version, researchers can study the kinetic isotope effect of reactions involving the methyl group, helping to elucidate reaction mechanisms.

In the context of drug discovery, if a drug candidate contains a 2-fluoro-5-bromotoluene moiety where the methyl group is a site of metabolic instability, the use of 5-Bromo-2-fluorotoluene (Methyl D3) as a building block could lead to a more metabolically robust drug candidate. The deuterated methyl group would be less susceptible to enzymatic oxidation, potentially improving the drug's pharmacokinetic properties.

Below is a data table summarizing the key properties of the parent compound, 5-Bromo-2-fluorotoluene, and its deuterated analog.

| Property | 5-Bromo-2-fluorotoluene | 5-Bromo-2-fluorotoluene (Methyl D3) |

| Molecular Formula | C₇H₆BrF | C₇H₃D₃BrF |

| Molecular Weight | 189.02 g/mol sigmaaldrich.cominnospk.com | 192.05 g/mol sigmaaldrich.com |

| CAS Number | 51437-00-4 sigmaaldrich.cominnospk.com | 1349716-22-8 sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid innospk.com | Not specified, likely similar to parent |

| Boiling Point | 180.8 ± 20.0 °C innospk.com | Not specified |

| Density | ~1.5 g/cm³ innospk.com | Not specified |

| Primary Use | Intermediate in organic synthesis chemimpex.comevitachem.com | Research tool for mechanistic studies and drug discovery |

Applications of 5 Bromo 2 Fluorotoluene Methyl D3 in Complex Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612) (D), is a significant strategy in modern medicinal chemistry. wikipedia.orgtandfonline.com This modification can profoundly influence a drug molecule's metabolic fate by slowing the rate of metabolic reactions that involve breaking a carbon-hydrogen bond. researchgate.net This phenomenon, known as the kinetic isotope effect, can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. alfa-chemistry.comnih.gov 5-Bromo-2-fluorotoluene (B1266182) (Methyl D3) serves as a key precursor for introducing a deuterated methyl group into pharmacologically active molecules.

The non-deuterated analogue, 5-bromo-2-fluorotoluene, is a known intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comguidechem.com For instance, its derivatives are used in the preparation of dipeptidyl peptidase-4 (DPP-4) inhibitors like trelagliptin (B1683223), which is used for the treatment of type 2 diabetes. guidechem.com The synthesis of trelagliptin involves precursors derived from 2-bromo-5-fluorotoluene (an isomer of 5-bromo-2-fluorotoluene). guidechem.com Similarly, intermediates such as 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, which are structurally related to 5-bromo-2-fluorotoluene, are listed as impurities and potential starting materials in the synthesis of canagliflozin (B192856), an SGLT2 inhibitor also used for type 2 diabetes.

By replacing the standard toluene (B28343) derivative with 5-Bromo-2-fluorotoluene (Methyl D3), medicinal chemists can synthesize deuterated versions of these drug molecules. The objective of introducing the trideuteromethyl (-CD3) group is to enhance the metabolic stability of the drug. Oxidative metabolism often occurs at benzylic positions (the methyl group on the toluene ring), and replacing the C-H bonds with stronger C-D bonds can slow this process, potentially leading to a more favorable dosing regimen. researchgate.net

Table 1: Potential Pharmaceutical Applications of 5-Bromo-2-fluorotoluene (Methyl D3)

| Drug Class | Example Molecule (Non-Deuterated) | Rationale for Deuteration with (Methyl D3) Intermediate |

|---|---|---|

| DPP-4 Inhibitors | Trelagliptin | To create deuterated analogues with potentially improved metabolic stability and longer half-life. |

Beyond modifying existing drugs, 5-Bromo-2-fluorotoluene (Methyl D3) is instrumental in the de novo design of new chemical entities (NCEs). alfa-chemistry.com Medicinal chemists can incorporate this building block into novel molecular scaffolds to proactively address potential metabolic liabilities from the outset of the drug discovery process. alfa-chemistry.com

The fluorotoluene moiety itself is a common feature in pharmacologically active compounds due to fluorine's ability to modulate properties like lipophilicity and binding affinity. By combining the benefits of fluorination with the metabolic advantages of deuteration, novel scaffolds can be developed with enhanced "drug-like" properties. This dual-pronged approach is a key strategy in overcoming pharmacokinetic challenges in modern drug development. tandfonline.comalfa-chemistry.com

Utility in Agrochemical Compound Development

The introduction of fluorine atoms into active molecules is a well-established strategy in the agrochemical industry, leading to products with enhanced efficacy and stability. researchgate.net Fluorinated compounds are prevalent among modern herbicides, insecticides, and fungicides. researchgate.netccspublishing.org.cn 5-Bromo-2-fluorotoluene (Methyl D3) offers a scaffold that is not only fluorinated but also isotopically labeled, providing a tool for developing next-generation agrochemicals.

Fluorinated aromatic compounds are critical intermediates for a wide range of pesticides. asianpubs.orgnih.govjst.go.jp For example, trifluoromethylpyridines, which are key components in many agrochemicals, are often synthesized from chlorinated and fluorinated precursors. jst.go.jpnih.gov The 5-bromo-2-fluorotoluene structure can be chemically modified through various reactions (e.g., cross-coupling, nucleophilic substitution) to build the complex molecular architectures required for pesticidal activity.

The inclusion of the deuterated methyl group can influence the environmental degradation and metabolic fate of the agrochemical in target pests and non-target organisms. Just as in pharmaceuticals, the kinetic isotope effect can slow down metabolic breakdown, which could potentially enhance the potency or duration of action of the pesticide.

A significant challenge in agrochemical development is balancing efficacy with environmental safety. The rate at which a pesticide breaks down in the soil and water is a critical factor in its environmental profile. By using 5-Bromo-2-fluorotoluene (Methyl D3) as a starting material, researchers can develop agrochemicals with altered degradation pathways.

The enhanced stability of the C-D bond compared to the C-H bond could lead to a more predictable and controlled degradation profile. researchgate.net This allows for the design of compounds that persist long enough to be effective but degrade in a manner that minimizes long-term environmental accumulation. Isotopic labeling also provides a powerful tool for environmental fate studies, allowing researchers to trace the movement and breakdown of the compound in complex ecosystems with high precision.

Contributions to General Chemical Research and Development

The utility of 5-Bromo-2-fluorotoluene (Methyl D3) extends beyond direct applications in market-focused products. As a deuterated compound, it is a valuable tool in fundamental chemical research.

Researchers utilize deuterated molecules to study the mechanisms of chemical reactions. nih.gov By tracking the position of the deuterium atoms in the products of a reaction, chemists can deduce the precise pathways through which bonds are broken and formed. The kinetic isotope effect itself provides insight into the rate-determining steps of a reaction mechanism. nih.gov

Furthermore, isotopically labeled materials, including those synthesized from deuterated precursors, have applications in materials science, such as in the manufacturing of Organic Light Emitting Diodes (OLEDs), where deuteration can enhance device lifetime and performance. researchgate.net The compound also serves as a labeled internal standard for quantitative analysis in mass spectrometry, enabling precise measurement of its non-deuterated counterpart in complex biological or environmental samples.

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 5-Bromo-2-fluorotoluene | 51437-00-4 | C₇H₆BrF |

| 5-Bromo-2-fluorotoluene (Methyl D3) | Not available | C₇H₃D₃BrF |

| Canagliflozin | 842133-18-0 | C₂₄H₂₅FO₅S |

| Trelagliptin | 865759-25-7 | C₁₈H₂₀FN₅O₂ |

| 2-Bromo-5-fluorotoluene | 452-63-1 | C₇H₆BrF |

As a Versatile Building Block for Complex Organic Structures

5-Bromo-2-fluorotoluene serves as a key starting material in the synthesis of more complex molecules. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. This reactivity enables the introduction of a wide range of functional groups and the construction of elaborate molecular frameworks.

One notable application is in the preparation of 5-bromo-2-fluorobenzyl bromide. fluoromart.com This transformation is typically achieved through bromination of the methyl group using N-bromosuccinimide (NBS). The resulting benzyl (B1604629) bromide is a versatile intermediate for introducing the 5-bromo-2-fluorobenzyl moiety into larger molecules, including the synthesis of crown ethers. fluoromart.com

Furthermore, 5-Bromo-2-fluorotoluene is a precursor in the synthesis of 3-(4-fluoro-3-methylphenyl)acrylamide, a compound with potential applications in medicinal chemistry. fluoromart.com The synthetic pathway often involves a Heck reaction, where the aryl bromide is coupled with an acrylate derivative. The use of the methyl-d3 labeled 5-Bromo-2-fluorotoluene in these synthetic routes would allow for the site-specific introduction of a deuterium label into the final complex molecules, which is invaluable for metabolic studies and pharmacokinetic analysis.

| Precursor | Reagents | Product | Application |

| 5-Bromo-2-fluorotoluene | N-Bromosuccinimide (NBS) | 5-Bromo-2-fluorobenzyl bromide | Synthesis of crown ethers |

| 5-Bromo-2-fluorotoluene | Acrylate derivative, Palladium catalyst | 3-(4-fluoro-3-methylphenyl)acrylamide | Medicinal chemistry intermediate |

Exploration in Materials Science and Specialty Chemical Synthesis

The unique electronic properties conferred by the fluorine and bromine substituents on the toluene ring suggest potential applications for 5-Bromo-2-fluorotoluene and its deuterated analogue in the field of materials science. The reactivity of similar bromo- and fluoro-substituted compounds in forming conjugated systems through cross-coupling reactions highlights the possibility of using 5-Bromo-2-fluorotoluene (Methyl D3) in the synthesis of novel organic electronic materials. fluoromart.com The incorporation of deuterium can subtly influence the photophysical properties and stability of such materials.

While direct research on the materials science applications of 5-Bromo-2-fluorotoluene (Methyl D3) is limited, the broader class of halogenated aromatic compounds is known to be important in the synthesis of liquid crystals, polymers, and other specialty chemicals. The ability to introduce a deuterated methyl group could be advantageous in spectroscopic studies (e.g., solid-state NMR) to probe the structure and dynamics of these materials.

Isotopic Labeling Applications in Advanced Analytical Chemistry

The primary and most significant application of 5-Bromo-2-fluorotoluene (Methyl D3) lies in its use as an isotopically labeled standard and tracer in advanced analytical techniques. The mass difference introduced by the three deuterium atoms in the methyl group allows for its clear differentiation from its non-deuterated counterpart in mass spectrometry.

Use as an Internal Standard in Mass Spectrometry-Based Assays

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision. 5-Bromo-2-fluorotoluene (Methyl D3) is ideally suited for this purpose in analytical methods designed to quantify the non-deuterated form or related analytes. Deuterated standards co-elute with the analyte in chromatographic separations and exhibit similar ionization efficiencies in the mass spectrometer, but are detected at a different mass-to-charge ratio (m/z). lumiprobe.com This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly reliable quantitative data.

Key Advantages of Using 5-Bromo-2-fluorotoluene (Methyl D3) as an Internal Standard:

Similar Chemical and Physical Properties: Ensures co-elution and similar behavior during sample processing.

Distinct Mass Signal: The +3 Da mass shift provides a clear and interference-free signal for quantification.

Improved Accuracy and Precision: Compensates for matrix effects and variations in analytical conditions.

Tracer Studies for Reaction Pathway Elucidation

Isotopically labeled compounds are powerful tools for investigating reaction mechanisms. By introducing 5-Bromo-2-fluorotoluene (Methyl D3) into a chemical reaction, chemists can track the fate of the methyl group throughout the transformation. Analysis of the products by mass spectrometry or NMR spectroscopy can reveal whether the methyl group remains intact, is transferred, or is involved in bond-breaking and bond-forming steps. This information is crucial for understanding the intricate details of reaction pathways and for optimizing reaction conditions. While specific tracer studies involving this compound are not widely reported, its potential for such applications is clear based on established methodologies in mechanistic chemistry.

Development of Quantitative Analytical Methodologies

The availability of 5-Bromo-2-fluorotoluene (Methyl D3) facilitates the development of robust and validated quantitative analytical methods for its non-deuterated analogue and related compounds in various matrices, such as environmental samples, biological fluids, and industrial process streams. These methods, typically employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), rely on the principle of isotope dilution mass spectrometry (IDMS). By adding a known amount of the deuterated standard to a sample, the concentration of the target analyte can be determined with a high degree of confidence.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of molecules. For 5-Bromo-2-fluorotoluene (B1266182) (Methyl D3), a multi-nuclear approach would be essential.

Deuterium (B1214612) (²H) NMR spectroscopy would be the primary method to confirm the isotopic labeling of the methyl group. A single resonance in the ²H NMR spectrum would be expected, confirming the presence of the -CD₃ group. The chemical shift of this signal would be slightly different from the corresponding ¹H signal in the non-deuterated analog due to the deuterium isotope effect. The integration of this signal, relative to a known standard, could be used to determine the isotopic purity of the compound.

A comprehensive NMR analysis would involve acquiring spectra from multiple nuclei to fully characterize the molecule.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons. The substitution of the methyl protons with deuterium would result in the absence of the characteristic methyl singlet that would be present in the non-deuterated compound. The coupling patterns of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon of the deuterated methyl group would exhibit a characteristic multiplet due to coupling with the three deuterium nuclei (a septet, following the 2nI+1 rule where n=3 and I=1 for deuterium). The chemical shift of this carbon would also be slightly affected by the deuterium isotope effect compared to the non-deuterated analog.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive to the electronic environment. The ¹⁹F spectrum would show a single resonance, and its chemical shift would be influenced by the presence of the neighboring bromo and deuterated methyl groups. Coupling between the fluorine and the aromatic protons would likely be observed, providing further structural information.

¹⁷O NMR: While less common, ¹⁷O NMR is not applicable here as there are no oxygen atoms in 5-Bromo-2-fluorotoluene (Methyl D3).

Table 1: Predicted NMR Data for 5-Bromo-2-fluorotoluene (Methyl D3) (Note: This table is predictive and not based on experimental data)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 7.0 - 7.5 | m | J(H,H), J(H,F) |

| ¹³C (Aromatic) | 110 - 140 | d | J(C,F), J(C,H) |

| ¹³C (-CD₃) | ~20 | septet | J(C,D) |

| ¹⁹F | -110 to -130 | m | J(F,H) |

Vibrational Spectroscopy for Molecular Structure and Dynamics

The FT-IR spectrum of 5-Bromo-2-fluorotoluene (Methyl D3) would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending modes, C-C stretching vibrations of the benzene ring, and the C-F and C-Br stretching vibrations. The most significant difference compared to the non-deuterated compound would be the absence of the C-H stretching and bending vibrations of the methyl group, which would be replaced by the C-D stretching and bending vibrations at lower frequencies due to the heavier mass of deuterium.

FT-Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. The symmetric C-D stretching vibration of the deuterated methyl group would be expected to be a prominent feature in the Raman spectrum.

To accurately assign the vibrational modes observed in the FT-IR and FT-Raman spectra, computational methods such as Density Functional Theory (DFT) would be employed. By creating a theoretical model of the 5-Bromo-2-fluorotoluene (Methyl D3) molecule, the vibrational frequencies and their corresponding intensities can be calculated. These calculated values, often scaled to better match experimental data, would allow for a detailed assignment of each observed vibrational band to a specific molecular motion. This analysis would also highlight the effect of deuteration on the vibrational modes of the entire molecule.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for 5-Bromo-2-fluorotoluene (Methyl D3) (Note: This table is predictive and not based on experimental data)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C-D Stretch (-CD₃) | 2100 - 2250 | 2100 - 2250 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-D Bend (-CD₃) | 900 - 1100 | 900 - 1100 |

| C-F Stretch | 1200 - 1300 | 1200 - 1300 |

While a comprehensive article on the advanced spectroscopic characterization and computational chemistry of 5-Bromo-2-fluorotoluene (Methyl D3) cannot be generated at this time due to the lack of publicly available experimental data, this theoretical framework outlines the expected analytical approaches and outcomes. The generation of such data through synthesis and subsequent analysis would be a valuable contribution to the field of isotopic labeling and spectroscopic studies.

Emerging Research Frontiers and Future Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of isotopically labeled compounds like 5-Bromo-2-fluorotoluene (B1266182) (Methyl D3) is traditionally associated with high costs and complex procedures. However, current research is focused on developing more efficient and environmentally benign synthetic routes.

A key area of development is the move towards late-stage direct hydrogen isotopic exchange (HIE) . This approach introduces the deuterium (B1214612) label at a later point in the synthetic sequence, which is more atom-economical and cost-effective as it avoids the need to carry the expensive isotope through a multi-step synthesis. x-chemrx.com Methods utilizing catalysts like iridium complexes or Raney nickel in the presence of deuterium oxide (D₂O) are being refined to achieve high selectivity and deuterium incorporation. x-chemrx.comyoutube.com

Flow chemistry represents another significant frontier. acs.org Continuous flow reactors offer precise control over reaction parameters such as temperature and time, leading to improved yields and safety. x-chemrx.comthieme-connect.de For the synthesis of deuterated aromatic compounds, flow systems combined with microwave heating and efficient catalysts can significantly reduce reaction times and allow for easier separation and purification, addressing the throughput limitations of traditional batch methods. tn-sanso.co.jpchemrxiv.org

Furthermore, biocatalysis is emerging as a powerful tool for sustainable synthesis. nih.gov The use of enzymes, such as toluene (B28343) dioxygenase, can facilitate the synthesis of aromatic building blocks from renewable resources like glucose. nih.govnih.gov While direct biocatalytic deuteration of this specific compound is a future goal, the development of enzyme-catalyzed hydrogen-isotope exchange (HIE) reactions for aldehydes showcases the potential for creating deuterated building blocks in a highly selective and environmentally friendly manner. acs.org

These sustainable methodologies are summarized in the table below:

| Methodology | Advantages | Key Research Focus |

| Late-Stage HIE | Cost-effective, high atom economy, applicable to complex molecules. x-chemrx.com | Development of highly active and selective catalysts (e.g., Iridium, Raney Nickel). x-chemrx.comyoutube.com |

| Flow Chemistry | Precise reaction control, enhanced safety, improved throughput, reduced process time. x-chemrx.comtn-sanso.co.jp | Integration with microwave technology and continuous separation processes. tn-sanso.co.jpchemrxiv.org |

| Biocatalysis | Use of renewable feedstocks, high selectivity, environmentally benign conditions. nih.govacs.org | Engineering enzymes for specific deuteration reactions and expanding substrate scope. nih.govacs.org |

Discovery of Novel Reactivity Modes and Transformations

The unique electronic properties imparted by the bromine and fluorine substituents, combined with the deuterated methyl group, make 5-Bromo-2-fluorotoluene (Methyl D3) a candidate for novel chemical transformations.

Photoredox catalysis is a rapidly developing field that enables new types of reactions for aryl bromides. rsc.orgrsc.org This approach uses light to generate highly reactive radical intermediates under mild conditions. nih.gov For a compound like 5-bromo-2-fluorotoluene, photoredox-driven protocols could enable previously challenging cross-coupling reactions, such as direct arylations or aminocarbonylations, expanding its synthetic utility. rsc.orgacs.org The development of metal-free organic photocatalysts further enhances the sustainability of these transformations. acs.org

Another area of intense research is transition-metal-catalyzed C-H bond activation . youtube.comyoutube.com While the aryl C-Br bond is the most reactive site for traditional cross-coupling, C-H activation offers a complementary strategy for functionalization. Research into directing groups and catalyst systems (e.g., using palladium, copper, or iridium) could unlock new ways to modify the aromatic ring, creating complex molecules that are otherwise difficult to access. youtube.comyoutube.com The deuterated methyl group could also serve as a useful mechanistic probe in studies of C(sp³)-H activation.

The table below highlights these emerging reactivity modes:

| Reactivity Mode | Description | Potential Application for 5-Bromo-2-fluorotoluene (Methyl D3) |

| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radical intermediates for bond formation. nih.govnih.gov | Enables novel cross-coupling reactions (e.g., with olefins, for aminocarbonylation) under mild conditions. nih.govacs.org |

| C-H Bond Activation | Direct functionalization of carbon-hydrogen bonds, often catalyzed by transition metals. youtube.comyoutube.com | Provides alternative pathways for aromatic ring functionalization, creating novel derivatives. |

Integration of Advanced Computational Modeling for Predictive Synthesis and Design

Computational tools, particularly machine learning (ML) and artificial intelligence (AI), are revolutionizing how chemical synthesis is planned and executed. beilstein-journals.orgjocpr.com For a specialized molecule like 5-Bromo-2-fluorotoluene (Methyl D3), these models can address several challenges.

Predictive Synthesis and Route Design: ML algorithms trained on vast reaction databases can predict viable synthetic routes and suggest optimal reaction conditions, including catalysts, solvents, and temperatures. beilstein-journals.orgrsc.org This can accelerate the development of more efficient syntheses and help chemists navigate the complexities of introducing isotopic labels. rsc.org

Reaction Optimization: Computational models can predict reaction outcomes, such as yield and selectivity, helping to fine-tune parameters for new transformations. beilstein-journals.org For instance, when exploring the novel reactivity of 5-Bromo-2-fluorotoluene (Methyl D3) in photoredox or C-H activation reactions, predictive models can guide experimental design, saving time and resources.

Predicting Isotope Labeling Outcomes: In metabolic studies, computational modeling is crucial for designing isotope tracing experiments and interpreting the results. nih.govbiorxiv.org Models can simulate the incorporation of deuterium from a tracer like 5-Bromo-2-fluorotoluene (Methyl D3) into various metabolites, helping to elucidate complex metabolic pathways. youtube.comoup.com ML models are also being developed to analyze mass spectrometry data and impute incomplete labeling patterns, enhancing the power of flux analysis. biorxiv.org

| Computational Application | Function | Relevance to 5-Bromo-2-fluorotoluene (Methyl D3) |

| Synthetic Route Design | Predicts multi-step pathways to a target molecule from available starting materials. rsc.orgrsc.org | Identifies more efficient and sustainable routes for its synthesis. |

| Reaction Condition Optimization | Suggests optimal reagents, catalysts, and conditions to maximize yield and selectivity. beilstein-journals.org | Accelerates the discovery and implementation of novel transformations. |

| Metabolic Flux Modeling | Simulates and analyzes the distribution of isotopic labels in metabolic networks. nih.govbiorxiv.org | Essential for designing and interpreting experiments that use the compound as a tracer. |

Expansion of Isotopic Labeling Applications into New Interdisciplinary Fields

The use of deuterium-labeled compounds is expanding beyond its traditional role in pharmaceutical metabolism studies into diverse interdisciplinary fields. clearsynth.com

In materials science , deuteration is known to enhance the performance and durability of organic light-emitting diodes (OLEDs). tn-sanso.co.jpuni-koeln.de The C-D bond is stronger than the C-H bond, which can lead to greater stability of the organic materials used in these devices. Deuterated aromatic compounds are therefore of significant interest for developing next-generation displays and lighting.

Proteomics is another field benefiting from deuterium labeling. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics, but it can be expensive. rsc.org Deuterium labeling, for example through the use of D₂O, provides a more cost-effective method for tracing protein turnover and synthesis on a proteome-wide scale. nih.gov While not a direct application of 5-Bromo-2-fluorotoluene (Methyl D3), its role as a deuterated building block could be explored in the synthesis of labeled reagents for proteomics. rsc.orgnih.gov

In metabolic flux analysis , stable isotope tracers are invaluable for understanding the dynamic changes in metabolic pathways in health and disease. nih.govresearchgate.net Deuterium from D₂O or other labeled compounds can be used to track the synthesis rates of lipids, proteins, and DNA. oncohemakey.com The specific labeling pattern of 5-Bromo-2-fluorotoluene (Methyl D3) could potentially be used to probe specific enzymatic reactions or pathways in a targeted manner.

Finally, in environmental science , labeled compounds can act as tracers to study the fate and transport of pollutants in the environment.

| Interdisciplinary Field | Application of Deuterium Labeling |

| Materials Science | Enhancing the durability and efficiency of Organic Light-Emitting Diodes (OLEDs). tn-sanso.co.jpuni-koeln.de |

| Proteomics | Cost-effective tracing of protein synthesis and turnover. rsc.orgnih.gov |

| Metabolic Flux Analysis | Measuring dynamic changes in metabolic pathways in vivo. nih.govresearchgate.net |

| Environmental Science | Use as non-radioactive tracers to study chemical transport and degradation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 5-Bromo-2-fluorotoluene?

- Methodology : The compound can be synthesized via halogenation or Friedel-Crafts alkylation, with bromine introduction achieved using Br₂ or N-bromosuccinimide (NBS) under controlled conditions. Purification often involves fractional distillation due to its boiling point of 94–95°C at 5 mmHg (CAS RN 51437-00-4) . For analogs like 4-Bromo-2-fluorotoluene, distillation at 68°C (8 mmHg) is documented . Column chromatography with hexane/ethyl acetate is recommended for intermediates.

- Safety : Refer to MSDS for handling guidelines, including storage at 0–6°C for derivatives like (5-Bromo-2-fluorophenyl)acetonitrile .

Q. How can researchers characterize 5-Bromo-2-fluorotoluene and confirm its structural integrity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm methyl group integration (δ ~2.3 ppm for CH₃) and aromatic substitution patterns.

- GC-MS : Verify purity (>95% as per commercial batches ) and molecular ion peak (m/z 189.03 for C₇H₆BrF).

- Elemental Analysis : Validate Br and F content against theoretical values (Br: 42.3%, F: 10.1%) .

Q. What are the key applications of 5-Bromo-2-fluorotoluene as a synthetic intermediate?

- Applications :

- Pharmaceuticals : Serves as a precursor for aniline derivatives (e.g., 5-Bromo-4-fluoro-2-methylaniline) used in drug discovery .

- Agrochemicals : Functionalization via cross-coupling (e.g., Suzuki-Miyaura) to generate biaryl motifs, as seen in boronic acid derivatives like 6-Bromo-2-fluoro-3-methoxyphenylboronic acid .

Advanced Research Questions

Q. How does isotopic deuteration (Methyl D3) influence the compound’s physicochemical and spectroscopic properties?

- Isotopic Effects : Deuteration at the methyl group alters vibrational modes, reducing C-H stretching in IR. In NMR, the D3-methyl group suppresses ¹H signals, simplifying aromatic region analysis. Deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d3) are critical for kinetic isotope effect (KIE) studies in reaction mechanisms .

- Synthesis : Use deuterated reagents (e.g., CD₃I) in alkylation steps, followed by LC-MS to confirm isotopic purity (>98 atom% D) .

Q. What strategies resolve regioselectivity challenges in electrophilic substitution reactions of 5-Bromo-2-fluorotoluene?

- Mechanistic Insights :

- The electron-withdrawing fluorine and bromine groups direct electrophiles to the para position of the methyl group. Computational studies (DFT) predict activation energies for competing pathways .

- Experimental validation via nitration or sulfonation, followed by HPLC to quantify isomer ratios .

Q. How can researchers address discrepancies in reported physical properties (e.g., boiling points) for halogenated toluenes?

- Data Reconciliation :

- Compare experimental conditions (e.g., 5-Bromo-2-fluorotoluene boils at 94–95°C at 5 mmHg vs. 68°C at 8 mmHg for 4-Bromo-2-fluorotoluene ). Pressure-adjusted calculations (Antoine equation) resolve apparent contradictions.

- Validate purity using differential scanning calorimetry (DSC) to detect impurities affecting boiling points .

Q. What role does 5-Bromo-2-fluorotoluene play in catalytic cross-coupling reactions?

- Catalytic Applications :

- Suzuki-Miyaura coupling with phenylboronic acids to synthesize biphenyl derivatives, leveraging Pd catalysts (e.g., Pd(PPh₃)₄).

- Optimize ligand systems (e.g., SPhos) to enhance yields in sterically hindered reactions, as demonstrated for 6-Bromo-2-fluoro-3-methoxyphenylboronic acid .

Methodological Considerations

- Safety : Always use fume hoods and personal protective equipment (PPE) due to bromine’s toxicity. Derivatives like (5-Bromo-2-fluorophenyl)acetonitrile require cold storage to prevent decomposition .

- Data Reproducibility : Document reaction parameters (temperature, solvent, catalyst loading) meticulously, especially for deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.